

Ebanol: A Technical Guide to its Discovery, Synthesis, and Olfactory Significance

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ebanol*

Cat. No.: B1236554

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ebanol®, a synthetic sandalwood odorant developed by Givaudan, has become a cornerstone in modern perfumery due to its powerful and authentic sandalwood character. This technical guide provides a comprehensive overview of the discovery, history, and fragrance chemistry of **Ebanol**. It details the synthetic pathways, experimental protocols for its synthesis and analysis, and explores the molecular mechanisms underlying its distinct olfactory perception, with a focus on its interaction with the olfactory receptor OR2AT4. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fields of fragrance science, materials science, and drug development.

Introduction

The pursuit of authentic and sustainable sandalwood fragrances has been a significant driver of innovation in the field of fragrance chemistry. Natural sandalwood oil, prized for its rich, creamy, and woody aroma, has faced challenges related to overharvesting and resource depletion. This has spurred the development of synthetic alternatives that can replicate its complex scent profile. **Ebanol®**, a creation of Givaudan, stands out as a particularly successful and potent synthetic sandalwood molecule.^{[1][2]} It is not found in nature and is valued for its intense, diffusive, and long-lasting sandalwood note with musky undertones.^{[3][4][5]} This guide delves into the technical aspects of **Ebanol**, from its historical context to its molecular interactions.

Discovery and History

The development of **Ebanol** emerged from the fragrance industry's intensive research into synthetic sandalwood odorants, a necessity driven by the increasing scarcity and cost of natural sandalwood oil. Givaudan chemists Daniel Helmlinger and Mario Pesaro filed a European patent for the synthesis of **Ebanol** with a priority date of January 13, 1983.^[1] This invention built upon earlier work with α -campholenic aldehyde chemistry.^[1] **Ebanol** is a mixture of four diastereomeric secondary alcohols, a structural complexity that contributes to its rich and multifaceted scent profile.^[1]

Physicochemical Properties

A summary of the key physicochemical properties of **Ebanol** is presented in Table 1.

Property	Value	Reference
Chemical Name	3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)-4-penten-2-ol	[1] [4] [6]
CAS Number	67801-20-1	[1] [4] [6]
Molecular Formula	C ₁₄ H ₂₄ O	[4]
Molecular Weight	208.34 g/mol	[1]
Appearance	Colorless to pale yellow liquid	[1]
Odor Profile	Powerful, rich, natural sandalwood, musky	[1] [3] [4] [5]
Vapor Pressure	0.0013 hPa (at 20°C)	[1] [4]

Synthesis of Ebanol

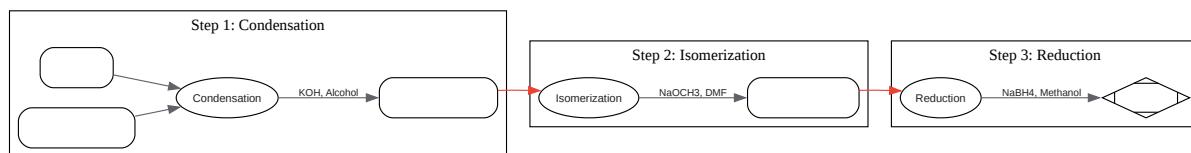
The synthesis of **Ebanol** is a three-step process that begins with the condensation of Campholenaldehyde and 2-butanone. This is followed by an isomerization step and a final reduction to yield the target alcohol.

Experimental Protocol for Synthesis

The following protocol is a generalized procedure based on information from patents and chemical literature.[\[7\]](#)

Step 1: Condensation Reaction

- In a reaction vessel, dissolve methyl ethyl ketone and potassium hydroxide in an alcohol-based solvent.
- Cool the solution to a temperature between 0°C and -10°C.
- Slowly add trimethyl cyclopentenyl acetaldehyde (Campholenaldehyde) to the cooled solution while maintaining the temperature between 0°C and 5°C.
- After the addition is complete, allow the reaction to proceed at this temperature.
- Subsequently, raise the temperature to 45-50°C and continue the reaction to ensure completion.
- Upon completion, neutralize the reaction mixture and separate the organic phase.
- Purify the crude product, an intermediate ketone, by rectification (distillation).


Step 2: Isomerization Reaction

- Prepare a solution of sodium methoxide in dimethyl formamide (DMF) and cool it to between -5°C and 0°C.
- Slowly add the intermediate ketone obtained from Step 1 to the cooled sodium methoxide solution, maintaining the temperature between -5°C and 5°C.
- Stir the reaction mixture at this temperature for several hours until the isomerization is complete, which can be monitored by techniques like gas chromatography.
- Quench the reaction and extract the isomerized product into an organic solvent.
- Wash and dry the organic phase.

Step 3: Hydrogenation (Reduction) Reaction

- Prepare a solution of sodium borohydride in a suitable solvent such as methanol.
- Slowly add the isomerized ketone from Step 2 to the sodium borohydride solution, controlling the temperature.
- Allow the reduction reaction to proceed until the ketone is fully converted to the corresponding alcohol (**Ebanol**).
- Work up the reaction mixture to isolate the crude **Ebanol**.
- Purify the final product by vacuum distillation to obtain **Ebanol** as a mixture of its diastereomers.

Logical Relationship of Synthesis Steps

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the three main stages in the chemical synthesis of **Ebanol**.

Analytical Characterization

The characterization of **Ebanol** and its intermediates is crucial for quality control and understanding its composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for analyzing the purity and composition of **Ebanol**. A typical method would involve:

- Column: A non-polar capillary column (e.g., TR-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program: A programmed temperature ramp, for example, starting at a low temperature (e.g., 50°C) and gradually increasing to a higher temperature (e.g., 280°C) to separate the different components.
- Mass Spectrometer: Operated in electron impact (EI) mode for fragmentation and identification of the compounds by comparing their mass spectra with a library database.

Chiral Gas Chromatography for Diastereomer Separation

Due to the presence of multiple chiral centers, **Ebanol** exists as a mixture of diastereomers. Their separation and quantification can be achieved using chiral gas chromatography:

- Column: A chiral stationary phase, typically based on cyclodextrin derivatives (e.g., β -cyclodextrin columns).[8][9]
- Method: Similar GC conditions as for standard GC-MS, but the chiral column allows for the separation of the different stereoisomers. Retention indices on chiral columns can be used for identification.[10]

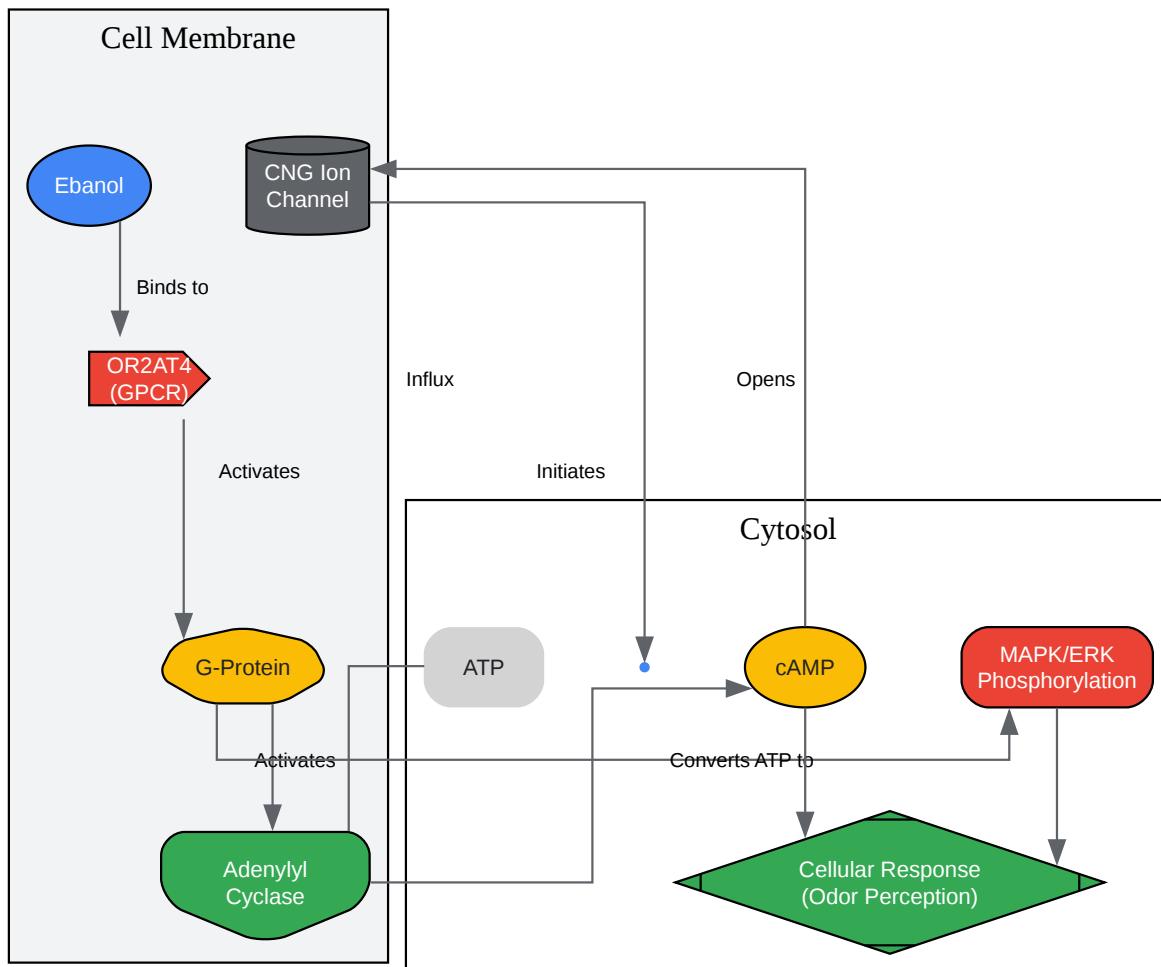
Nuclear Magnetic Resonance (NMR) Spectroscopy

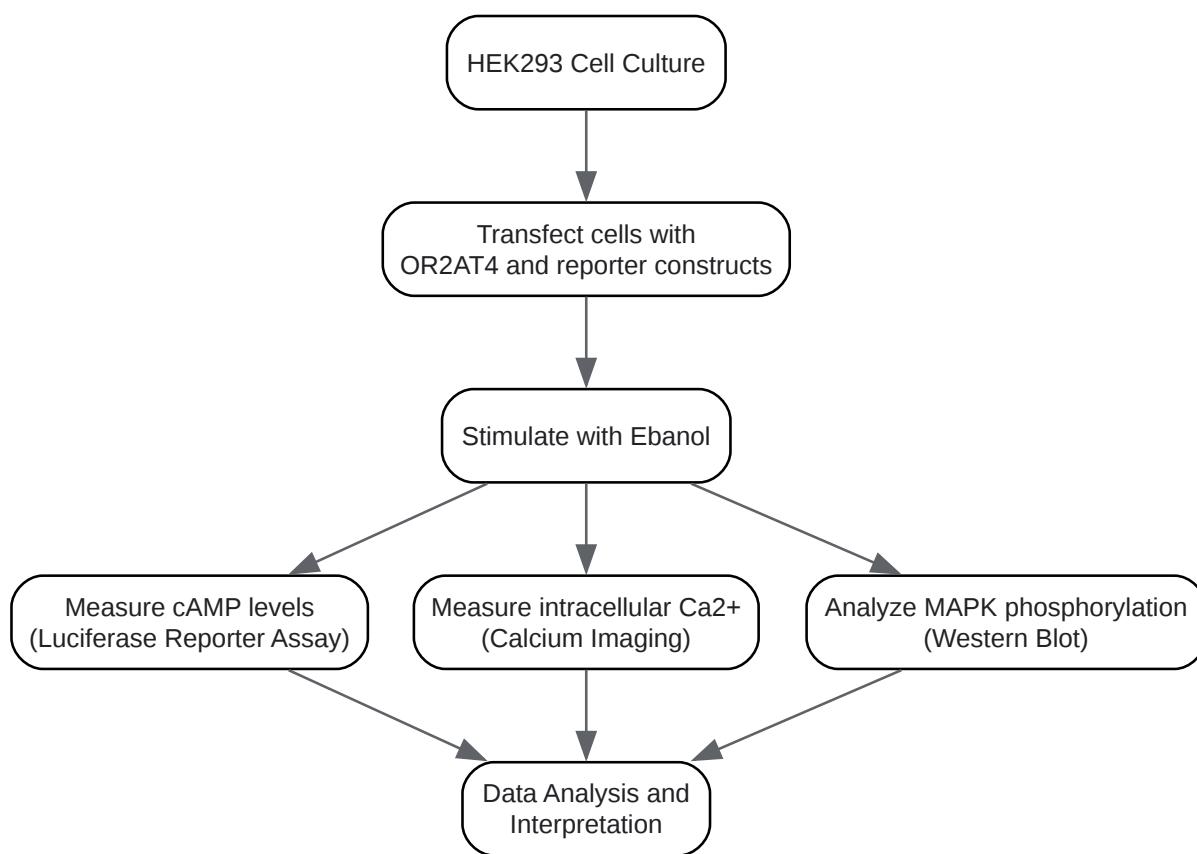
^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of **Ebanol**.

- ^1H NMR: Protons on the carbon adjacent to the hydroxyl group are expected to appear in the 3.4-4.5 ppm region. The proton of the hydroxyl group itself typically appears as a broad singlet.[11]

- ^{13}C NMR: The carbon atom bonded to the hydroxyl group would have a characteristic chemical shift in the 50-65 ppm range.[11][12]

Olfactory Perception and Signaling Pathway


The sandalwood scent of **Ebanol** is perceived through its interaction with specific olfactory receptors in the nose. While direct studies on **Ebanol** are limited, research on the structurally similar sandalwood odorant, Sandalore, provides strong evidence for the involvement of the olfactory receptor OR2AT4.


Activation of Olfactory Receptor OR2AT4

OR2AT4 is a G-protein coupled receptor (GPCR) that has been identified as a receptor for sandalwood odorants. The binding of an agonist like Sandalore (and presumably **Ebanol**) to OR2AT4 initiates a downstream signaling cascade.

Downstream Signaling Cascade

The activation of OR2AT4 leads to the activation of a G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP can then lead to the opening of cyclic nucleotide-gated (CNG) ion channels, resulting in an influx of calcium ions (Ca^{2+}). This influx of Ca^{2+} further propagates the signal. Additionally, the activation of OR2AT4 can lead to the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK1/2.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ebanol / Matsunol (67801-20-1) - Synthetic Ingredient For Perfumery — Scentspiracy [scentspiracy.com]
- 2. perfumeextract.co.uk [perfumeextract.co.uk]
- 3. fragrantica.com [fragrantica.com]
- 4. Perfumers Apprentice - Ebanol® (Givaudan) [shop.perfumersapprentice.com]
- 5. olfactorian.com [olfactorian.com]

- 6. 3-Methyl-5-(2,2,3-trimethyl-3-cyclopenten-1-yl)pent-4-en-2-ol | The Fragrance Conservatory [fragranceconservatory.com]
- 7. CN103483151A - Ebanol preparation method - Google Patents [patents.google.com]
- 8. gcms.cz [gcms.cz]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. CHIRAL R.I. [keefover-ringlab.botany.wisc.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. azom.com [azom.com]
- To cite this document: BenchChem. [Ebanol: A Technical Guide to its Discovery, Synthesis, and Olfactory Significance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1236554#ebanol-discovery-and-history-in-fragrance-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com